molecular formula C17H37NO B12085045 1-Pentadecanamine, N,N-dimethyl-, N-oxide CAS No. 68955-55-5

1-Pentadecanamine, N,N-dimethyl-, N-oxide

Cat. No.: B12085045
CAS No.: 68955-55-5
M. Wt: 271.5 g/mol
InChI Key: DLPZOAYAGDEIHC-UHFFFAOYSA-N
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Description

Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a long alkyl chain (C12-C18) attached to a dimethylamine oxide group. These compounds are commonly used as surfactants in various industrial and household applications due to their amphiphilic nature, which allows them to reduce surface tension and enhance the mixing of water and oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The general reaction involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled conditions to form the corresponding amine oxide.

Industrial Production Methods

In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation. The process includes steps such as heating the mixture, followed by decolorization and deodorization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:

    Oxidation: The primary reaction for their synthesis.

    Reduction: Can be reduced back to the corresponding amines under specific conditions.

    Substitution: React with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophilic reagents such as alkyl halides.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Tertiary amines.

    Substitution: Substituted amine oxides.

Mechanism of Action

The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides primarily involves their surfactant properties. They reduce surface tension, allowing for better interaction between water and hydrophobic substances. This property is crucial in their role as detergents and emulsifiers. At the molecular level, the long alkyl chain interacts with hydrophobic substances, while the polar amine oxide group interacts with water, facilitating the formation of micelles and enhancing solubilization .

Comparison with Similar Compounds

Similar Compounds

    Lauryldimethylamine oxide: Another long-chain amine oxide with similar surfactant properties.

    Cocamidopropylamine oxide: A related compound used in personal care products.

    Stearyldimethylamine oxide: Similar in structure but with a longer alkyl chain.

Uniqueness

Amines, C12-18-alkyldimethyl, N-oxides are unique due to their specific alkyl chain length (C12-C18), which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes them highly effective as surfactants in a wide range of applications, from household cleaners to industrial formulations .

Properties

CAS No.

68955-55-5

Molecular Formula

C17H37NO

Molecular Weight

271.5 g/mol

IUPAC Name

N,N-dimethylpentadecan-1-amine oxide

InChI

InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3

InChI Key

DLPZOAYAGDEIHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)[O-]

Origin of Product

United States

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